molecular formula C14H15F2NO2S B2999195 (2,4-Difluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351588-25-4

(2,4-Difluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No. B2999195
CAS RN: 1351588-25-4
M. Wt: 299.34
InChI Key: WLNLBNYZYXKVKL-UHFFFAOYSA-N
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Description

“(2,4-Difluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone” is a chemical compound with the molecular formula C14H15F2NO2S. It has an average mass of 299.336 Da and a monoisotopic mass of 299.079163 Da .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound, along with its derivatives, has been synthesized and evaluated for antimicrobial properties. Studies show that certain derivatives exhibit good antimicrobial activity against pathogenic bacterial and fungal strains, highlighting its potential in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Antiviral Evaluation

Research into N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, related to the core structure, has demonstrated strong activity against influenza A/H3N2 virus and human coronavirus 229E. This suggests the compound's derivatives could serve as a basis for developing new classes of antiviral molecules, further emphasizing the spirothiazolidinone scaffold's versatility (Apaydın et al., 2020).

Applications in Material Science

The compound's derivatives have also found applications in material science. For instance, poly(arylene ether sulfone) derivatives, developed using a similar difluoro aromatic ketone monomer, display promising properties like hydroxide conductivity and alkaline stability. These materials are of interest for their potential use in fuel cells and other advanced materials technologies (Shi et al., 2017).

properties

IUPAC Name

(2,4-difluorophenyl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO2S/c15-10-1-2-11(12(16)9-10)13(18)17-5-3-14(4-6-17)19-7-8-20-14/h1-2,9H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNLBNYZYXKVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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